3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Description
The compound 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at the 3-position with a methylpyrrole group and at the 5-position with a pyrrolidine ring. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and versatility in drug discovery, often serving as a bioisostere for esters or amides .
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
3-(1-methylpyrrol-2-yl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N4O/c1-15-7-3-5-9(15)10-13-11(16-14-10)8-4-2-6-12-8/h3,5,7-8,12H,2,4,6H2,1H3 |
InChI Key |
DPWMWCAEEVPXDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)C3CCCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid hydrazide with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, their substituents, and molecular properties:
Biological Activity
The compound 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structural Overview
The molecular structure of this compound features a unique combination of pyrrole and oxadiazole rings, which are known for their pharmacological properties. The presence of these functional groups contributes to the compound's interaction with various biological targets.
Biological Activities
Research has demonstrated that compounds containing the oxadiazole moiety exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have reported that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have shown inhibitory effects on tumor growth in models such as HeLa (cervical cancer) and A549 (lung cancer) cells .
- Antimicrobial Properties : Compounds with the oxadiazole structure have been evaluated for their antibacterial and antifungal activities. For example, some derivatives demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens .
- Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazole derivatives has been highlighted in studies where they exhibited inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation. For instance, it has shown inhibitory potency against histone deacetylases (HDACs) and carbonic anhydrases (CAs) which are crucial in various metabolic pathways .
- Receptor Modulation : The interaction with cellular receptors can modulate signaling pathways that lead to altered cell proliferation and survival rates .
- Cytotoxicity Induction : Studies indicate that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell death .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various oxadiazole derivatives against a panel of human cancer cell lines. One derivative exhibited an IC50 value of approximately 5 µM against A549 cells, indicating potent anticancer activity. This study underscores the potential for developing new therapeutic agents based on this scaffold .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of oxadiazole compounds were tested against resistant bacterial strains. One compound demonstrated an MIC value of 12 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
